molecular formula C14H16F3N3O4 B1679168 Profluralin CAS No. 26399-36-0

Profluralin

Cat. No. B1679168
CAS RN: 26399-36-0
M. Wt: 347.29 g/mol
InChI Key: ITVQAKZNYJEWKS-UHFFFAOYSA-N
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Description

Profluralin is a broad-spectrum pre-emergence herbicide that is extensively used for weed control due to its broad spectrum of function, chemical stability, efficiency of the action, and relatively low direct toxicity . It is used for preemergence control of annual grasses and small-seeded broadleaf weeds, especially in cotton, soybeans, and peanuts .


Molecular Structure Analysis

Profluralin has the molecular formula C14H16F3N3O4 and a molecular weight of 347.2897 . The IUPAC name for Profluralin is N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline .


Chemical Reactions Analysis

Profluralin undergoes reduction processes that have an irreversible and adsorption-like character, possibly as a consequence of the reduction of nitro groups of profluralin .


Physical And Chemical Properties Analysis

Profluralin has low water solubility and high log Kow and Koc values, indicating the compound’s tendency to adsorb to soil organic matter and suggesting its potential ability to bioaccumulate in living organisms .

Scientific Research Applications

Analysis and Interaction with DNA

Morawska et al. (2019) developed methods for analyzing profluralin in water and soils using various voltammetry techniques. Their study also revealed that profluralin forms a complex with DNA through electrostatic binding, indicating its interaction with living organisms at the molecular level. This research could be significant in understanding the environmental impact and biological interactions of profluralin (Morawska et al., 2019).

Electrochemical Behavior and Environmental Analysis

Smarzewska et al. (2017) investigated the electrochemical behavior of profluralin using square wave voltammetry and cyclic voltammetry. Their study focused on various factors such as pH, buffer composition, and others, providing insights into the behavior of profluralin in different environmental conditions. This research contributes to the development of methods for the quantitative analysis of profluralin in environmental samples (Smarzewska et al., 2017).

Metabolic Profiling and Drug Discovery

Beckonert et al. (2007) discussed the application of NMR spectroscopy in metabolic profiling, which is significant for understanding the metabolic changes due to environmental influences, diseases, or drug perturbations. This technique could be applied to study the metabolic impacts of profluralin exposure, aiding in environmental health research (Beckonert et al., 2007).

Environmental Behavior of Pesticides

Poiger et al. (2003) focused on the environmental behavior of pesticides, including profluralin, using monitoring data and laboratory model systems. Their research aids in understanding the fate of organic micropollutants like profluralin in the environment, which is crucial for developing strategies to mitigate environmental contamination and its effects (Poiger et al., 2003).

Safety And Hazards

Profluralin poses a clear hazard to animals and humans when exposed to sublethal concentrations. It can cause serious eye irritation and is very toxic to aquatic life with long-lasting effects .

Future Directions

While Profluralin is currently used extensively in agriculture, there is a need for more research to evaluate the molecular mechanisms of action of these herbicides in the animal cell and on biological functions at multiple levels, from organisms to communities, including the effects of commercial formulations .

properties

IUPAC Name

N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16F3N3O4/c1-2-5-18(8-9-3-4-9)13-11(19(21)22)6-10(14(15,16)17)7-12(13)20(23)24/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVQAKZNYJEWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044559
Record name Profluralin
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Molecular Weight

347.29 g/mol
Source PubChem
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Physical Description

Yellow-orange solid; mp = 32.1-32.5 deg C; [HSDB] Light orange solid; mp = 33-36 deg C; [MSDSonline]
Record name Profluralin
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Solubility

O.1 PPM IN WATER AT 27 °C; GREATER THAN 1 G/G OF ACETONE, GREATER THAN 1 G/G OF XYLENE, ETHANOL, ULTRACENE, SINCLAIR 90, N-HEXANE, AROMATIC AND ALIPHATIC HYDROCARBONS, KETONES; GREATER THAN 1 G/3 G OF LOWER ALCOHOLS, Readily soluble in most organic solvents, In water = 0.1 mg/L at 20 °C
Record name PROFLURALIN
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Density

1.38 at 20 °C
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Vapor Pressure

0.000069 [mmHg], 6.3X10-5 mm Hg at 20 °C
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Mechanism of Action

CGA-10832 (AT 1X10-6 MOLAR) INHIBITED CYCLIC PHOTOPHOSPHORYLATION OF ISOLATED PEA CHLOROPLASTS AND DECR STATE-3 RESPIRATION OF BOTH ISOLATED BEAN HYPOCOTYLS AND RAT LIVER MITOCHONDRIA., CGA 10832 PARTIALLY INHIBITED THE PHOTOSYNTHESIS (MEASURED BY OXYGEN EVOLUTION) OF SPINACH LEAF DISCS.
Record name PROFLURALIN
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Product Name

Profluralin

Color/Form

Yellow-orange crystals

CAS RN

26399-36-0
Record name Profluralin
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Record name PROFLURALIN
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Melting Point

32.1 to 32.5 °C
Record name PROFLURALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
965
Citations
ND Camper, K Stralka, HD Skipper - Journal of Environmental …, 1980 - Taylor & Francis
… Degradation of profluralin in Cecil soil under aerobic conditions was … accounted for 72 percent of the profluralin and 78 … to determine the degradation of profluralin and trifluralin in three …
Number of citations: 30 www.tandfonline.com
JO Nelson, PC Kearney, JR Plimmer… - Pesticide Biochemistry …, 1977 - Elsevier
Three structurally related [ 14 C]dinitroaniline herbicides, trifluralin, profluralin, and fluchloralin, were extensively metabolized in vitro by both normal and phenobarbital-induced rat liver …
Number of citations: 22 www.sciencedirect.com
K Morawska, K Jedlińska, S Smarzewska… - Environmental …, 2019 - Springer
… Here, we developed the analysis of profluralin in water and … We also studied the interaction between profluralin and … the reduction of nitro groups of profluralin. Quantification was found …
Number of citations: 11 link.springer.com
RA Kahrs - Analytical Methods for Pesticides and Plant Growth …, 1978 - hero.epa.gov
… Profluralin acts through absorption into the roots and shoots … For residue analyses profluralin is extracted from plants with … for the determination of profluralin. Typical recoveries are 90 to …
Number of citations: 1 hero.epa.gov
S Smarzewska, A Jasińska, W Ciesielski… - …, 2017 - Wiley Online Library
… In acidic medium profluralin produces single cathodic signal … concentrations of profluralin was found in the range of 1.0×… the quantitative analysis of profluralin in spiked environmental …
KA Stralka, ND Camper - Soil Biology and Biochemistry, 1981 - Elsevier
A selective culture technique combined with autoradiography was used to isolate microorganisms which could degrade profluralin [N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-…
Number of citations: 10 www.sciencedirect.com
K Hawxby, E Basler - Weed Science, 1976 - cambridge.org
… -profluralin accumulated in roots to a greater extent at 16 C, while metabolism was greatest at 38 C. Very little 14C-profluralin … These effects may relate to excess toxicity of profluralin at …
Number of citations: 7 www.cambridge.org
AR Jacobson, JT Gerig - Chemical Research in Toxicology, 1988 - ACS Publications
… and quantitate metabolites of profluralin appearing in the … -AT-propyl-4-(trifluoromethyl)benzenamine (profluralin, 1) is a … we have investigatedthe urinary metabolites of profluralin in …
Number of citations: 7 pubs.acs.org
MM Chan, J Tzeng, TJ Emge, CT Ho… - Antimicrobial agents and …, 1993 - Am Soc Microbiol
Although leishmaniasis is a major tropical disease, the currently available drugs are toxic and inadequate. We show that the antimicrotubule herbicide trifluralin has antileishmania …
Number of citations: 43 journals.asm.org
TA FRETZ - O~ namental Plants--1976, 1965 - kb.osu.edu
… Although profluralin controlled grass … of profluralin may be required in order to obtain broadleaf weed control. In this study, nursery crops were tolerant of both oryzalin and profluralin at …
Number of citations: 3 kb.osu.edu

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